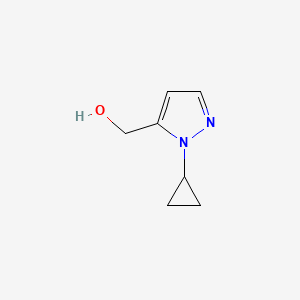

(2-Cyclopropylpyrazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

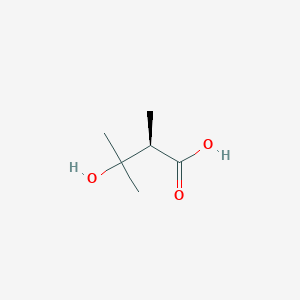

“(2-Cyclopropylpyrazol-3-yl)methanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 g/mol . This compound is not intended for human or veterinary use but is used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI string:InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 . The Canonical SMILES representation is C1CC1N2C(=CC=N2)CO . Physical And Chemical Properties Analysis

“this compound” has several computed properties . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2. The compound has a Rotatable Bond Count of 2. The Exact Mass and Monoisotopic Mass are both 138.079312947 g/mol. The Topological Polar Surface Area is 38 Ų, and it has a Heavy Atom Count of 10. The compound has a Formal Charge of 0 and a Complexity of 125.Scientific Research Applications

Catalyst in Huisgen 1,3-Dipolar Cycloadditions

- Application : A study by (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009) demonstrated the use of a tris(triazolyl)methanol ligand in forming a complex with CuCl. This complex was shown to be an outstanding catalyst for Huisgen 1,3-dipolar cycloaddition reactions, offering benefits like low catalyst loadings, short reaction times at room temperature, and compatibility with various groups.

Enzymatic Activity in Methanol Metabolism

- Application : Research by (Wang et al., 2013) explored the involvement of several enzymes, including cytochrome P450 monooxygenases, catalases, and alcohol dehydrogenases, in methanol detoxification in Drosophila melanogaster adults. This study highlights the biochemical pathways and enzymatic activity related to methanol metabolism.

Halohydrofuran Synthesis

- Application : A method for synthesizing 3-halohydrofurans via Brønsted acid-catalyzed hydroxylation/halocyclization of cyclopropyl methanols was described in a study by (Mothe, Kothandaraman, Rao, & Chan, 2011). This method is efficient and applicable to various cyclopropyl methanols, providing a valuable tool for the synthesis of halohydrofuran compounds.

Cyclopropane Ring Opening Reactions

- Application : Research by (Nasakin et al., 1994) discussed the reaction of methanol molecules with hexacyanocyclopropane, leading to the formation of new compounds through ring-opening and cyclisation processes. This study provides insights into the reactivity of cyclopropane derivatives in the presence of methanol.

Anodic Cyclization in Electrochemistry

- Application : The anodic cyclization of dimethyl 2-(3-oxo-3-arylpropyl)malonates into dimethyl 2-aroylcyclopropane-1,1-dicarboxylates was investigated by (Okimoto et al., 2013). This electrochemical process, conducted in methanol, demonstrates a mild and efficient approach for cyclized product synthesis.

Triazene-Activated Cyclopropanes in Chemical Synthesis

- Application : A study by (Suleymanov et al., 2020) explored the reactivity of donor-acceptor cyclopropanes substituted with triazene groups. These compounds showed high reactivity, allowing for catalyst-free ring-opening reactions with methanol and other compounds under mild conditions.

Impact on Lipid Dynamics

- Application : Research on the impact of methanol on lipid dynamics was conducted by (Nguyen et al., 2019). They found that methanol significantly influences the dynamics of lipids in biological and synthetic membranes, affecting processes like lipid transfer and flip-flop kinetics.

Dehydrogenative Synthesis in Organic Chemistry

- Application : A study by (Xie et al., 2014) utilized aryl methanols for the dehydrogenative synthesis of aryl-substituted 1,3,5-triazine derivatives. This methodology provides a valuable complement to conventional synthetic methods.

Methanol and Cyclodextrin Interactions

- Application : The interaction between methanol and cyclodextrin was investigated by (Mrozek et al., 2002), highlighting the formation of ternary complexes and the impact of methanol concentration on equilibrium constants.

Safety and Hazards

Future Directions

Pyrazole derivatives, such as “(2-Cyclopropylpyrazol-3-yl)methanol”, have proven applicability and versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . Therefore, future research may focus on preparing this functional scaffold and finding new and improved applications .

properties

IUPAC Name |

(2-cyclopropylpyrazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c10-5-7-3-4-8-9(7)6-1-2-6/h3-4,6,10H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFRKVXCRPQISJG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=CC=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(5,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2429871.png)

![5-[1-(3,4-dimethylbenzoyl)piperidin-4-yl]-4-(4-methylphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2429874.png)

![3-Methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-8-piperidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2429876.png)

![3-[1-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2429880.png)

![N-benzyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2429885.png)

![5-Hydroxy-1-methyl-6,7-dihydro-5H-imidazo[1,5-a]pyrazin-8-one](/img/structure/B2429886.png)

![N-[3-(Furan-3-YL)-3-hydroxypropyl]-2,2-diphenylacetamide](/img/structure/B2429888.png)

![Dimethyl 3-[2-(2,6-dimethylmorpholino)acetyl]-1,3-thiazolane-2,4-dicarboxylate](/img/structure/B2429891.png)